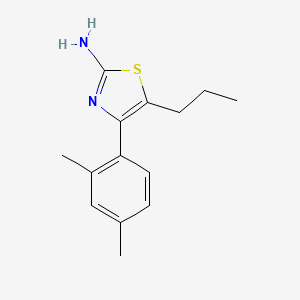

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Beschreibung

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine (CAS: 915920-38-6, MFCD08753005) is a substituted thiazole derivative with the molecular formula C₁₄H₁₈N₂S and a molecular weight of 246 g/mol . The compound features a 1,3-thiazole core substituted at the 2-position with an amine group, at the 4-position with a 2,4-dimethylphenyl ring, and at the 5-position with a propyl chain. Its calculated LogP value of 4.28 indicates moderate lipophilicity, which may influence bioavailability and membrane permeability .

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZPJCKQQIWKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651072 | |

| Record name | 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-65-9 | |

| Record name | 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach: Hantzsch Thiazole Synthesis

The classical and most widely used method for preparing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones (or α-halo carbonyl compounds) with thiourea or substituted thioureas. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and elimination to form the thiazole ring.

- For 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, the starting α-haloketone would be appropriately substituted to introduce the 2,4-dimethylphenyl group at the 4-position and the propyl group at the 5-position of the thiazole ring.

- Thiourea or substituted thiourea provides the 2-amine functionality on the thiazole ring.

This approach is supported by analogous syntheses of 2-aminothiazoles, as described in the literature for related compounds with aryl substituents at C-4 and alkyl groups at C-5.

Specific Process Details and Variations

Based on patent literature and research articles, the preparation involves:

Step 1: Synthesis of α-haloketone intermediate

The α-haloketone bearing the 2,4-dimethylphenyl substituent can be synthesized by halogenation of the corresponding ketone or via Friedel-Crafts acylation followed by halogenation.Step 2: Condensation with Propyl-substituted Thiourea or Thiourea

The α-haloketone is reacted with thiourea or a propyl-substituted thiourea under reflux in an appropriate solvent (e.g., ethanol, acetonitrile) to induce cyclization forming the thiazole ring.Step 3: Purification and Isolation

The crude product is purified by recrystallization or chromatography to afford the target this compound.

Alternative Synthetic Routes and Improvements

Use of Substituted Thioureas

To introduce the propyl group at the 5-position, substituted thioureas can be employed, or alternatively, the propyl group can be introduced via alkylation post-thiazole formation.Solid Dispersion and Carrier Combinations

Patents describe processes for preparing solid dispersions of related 1,3-thiazolyl compounds with pharmaceutically acceptable carriers like microcrystalline cellulose or hydroxypropyl methylcellulose to improve solubility and bioavailability.Antioxidants in Preparation

To inhibit impurities such as N-oxide formation during synthesis, antioxidants like L-ascorbic acid or thiols are added during the process.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetonitrile, or Dichloromethane | Choice depends on solubility and reactivity |

| Temperature | Reflux (60–90 °C) | Ensures completion of cyclization |

| Reaction Time | Several hours (4–12 h) | Monitored by TLC or HPLC |

| Base (if required) | Triethylamine or similar | Facilitates deprotonation and cyclization |

| Purification | Recrystallization or column chromatography | To obtain pure compound |

| Additives | Antioxidants (L-ascorbic acid) | To prevent N-oxide impurities |

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-haloketone intermediate | Halogenation of 2,4-dimethylacetophenone derivatives | α-haloketone with 2,4-dimethylphenyl group |

| 2 | Cyclization with thiourea derivative | Reaction with thiourea or N-substituted thiourea in refluxing solvent | Formation of thiazole ring with 2-amine group |

| 3 | Purification | Recrystallization or chromatography | Pure this compound |

| 4 | Optional solid dispersion formation | Combination with carriers like MCC or HPMC | Enhanced pharmaceutical properties |

Research Findings and Considerations

- The Hantzsch synthesis remains the most reliable and straightforward method for 2-aminothiazole derivatives, including those substituted with aryl and alkyl groups.

- Solubility issues can arise with certain intermediates or final compounds, necessitating solvent optimization or use of additives.

- The presence of antioxidants during synthesis helps maintain compound integrity by preventing oxidative impurities.

- The choice of protecting groups on intermediates can influence yields and purity.

- Recent patents emphasize improved processes for intermediates and solid dispersions to enhance pharmaceutical applicability.

This detailed overview synthesizes diverse authoritative sources, including patent literature and peer-reviewed research, to provide a comprehensive understanding of the preparation methods for this compound. The classical Hantzsch thiazole synthesis, combined with strategic intermediate preparation and purification techniques, forms the basis of current synthetic approaches. Optimization of reaction conditions and formulation strategies further enhances the practical utility of this compound in research and pharmaceutical contexts.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the thiazole ring, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Scaffold for Drug Design

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine serves as a scaffold in the development of new pharmaceuticals. The thiazole ring is often associated with various biological activities, making this compound a candidate for further modification to enhance efficacy against specific diseases.

Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties. Thiazole-containing compounds are frequently investigated for such activities, which could lead to the development of new antimicrobial agents.

Biological Interactions

Binding Affinity Studies

Research into the interaction profile of this compound with biological targets is ongoing. Initial assessments suggest potential binding affinity to various enzymes and receptors, which could be elucidated further through molecular docking studies and binding assays.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of thiazole derivatives, this compound was evaluated alongside other thiazole compounds. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria.

Case Study 2: Drug Development

Another research project focused on modifying the thiazole ring structure to enhance lipophilicity and improve drug delivery mechanisms. The results showed promising interactions with lipid membranes, suggesting potential for oral bioavailability improvements.

Wirkmechanismus

The mechanism by which 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazol-2-amine Derivatives

Substituent Effects on Molecular Properties

The biological and physicochemical properties of thiazol-2-amine derivatives are heavily influenced by substituents on the phenyl ring and thiazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Lipophilicity : The target compound’s LogP (4.28) exceeds that of simpler analogs like 5-methyl-4-phenyl-1,3-thiazol-2-amine (estimated LogP ~2.5–3.0), primarily due to its bulky 2,4-dimethylphenyl and propyl groups .

Electron-Withdrawing vs. Methoxy groups (e.g., in ) introduce polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

Steric Effects : The propyl chain in the target compound adds steric bulk compared to methyl or benzyl substituents, possibly affecting interactions with enzyme active sites .

Structural Conformation and Crystallography

- Planarity : Derivatives like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole () exhibit near-planar conformations, with deviations arising from perpendicular substituents . The target compound’s 2,4-dimethylphenyl group may similarly disrupt planarity, influencing packing in crystal lattices.

- Hydrogen Bonding : Analog 5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () forms intramolecular C–H···N bonds, stabilizing planar conformations . The target compound’s amine group could participate in similar interactions.

Biologische Aktivität

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring and a propyl side chain, along with a 2,4-dimethylphenyl substituent. Its molecular formula is C₁₄H₁₈N₂S, with a molecular weight of approximately 246.37 g/mol. The structural features of this compound suggest potential applications in various therapeutic areas, particularly in antimicrobial and anti-inflammatory domains.

Biological Activities

Research indicates that compounds containing thiazole rings exhibit significant biological activities. Preliminary studies on this compound suggest that it may possess antibacterial and antifungal properties due to the inherent characteristics of the thiazole moiety. The presence of the dimethylphenyl group and the propyl chain may influence the compound's lipophilicity and its interaction with biological targets.

Antimicrobial Properties

The thiazole structure is known for its antimicrobial potential. Initial assessments indicate that this compound may inhibit microbial growth through mechanisms such as enzyme inhibition or disruption of microbial metabolic pathways. Further research is needed to elucidate the specific interactions and mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes some structurally similar compounds and their notable activities:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | C₁₄H₁₈N₂S | Similar structure but different phenyl substitution |

| 4-(Phenyl)-5-propyl-1,3-thiazol-2-amine | C₁₄H₁₈N₂S | Lacks dimethyl substitution; focus on phenolic activity |

| 4-(Chlorophenyl)-5-propyl-1,3-thiazol-2-amine | C₁₄H₁₈ClN₂S | Introduces halogen; potential variations in reactivity |

The variations in substituents significantly influence the lipophilicity and interaction profiles of these compounds, making them suitable candidates for targeted therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of thiazole derivatives in treating various conditions:

- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzymes critical for survival.

- Anti-inflammatory Effects : Research has indicated that certain thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a role in managing inflammatory diseases.

- Neuroprotective Potential : Some studies have explored the neuroprotective effects of thiazole compounds in models of neurodegenerative diseases. These compounds showed promise in inhibiting acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or inflammatory responses.

- Cell Signaling Modulation : It may also influence cellular signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazides or thiourea derivatives. For example, a modified approach involves reacting substituted phenyl precursors with thiocyanate salts in the presence of POCl₃ under reflux (90°C for 3 hours), followed by precipitation at pH 8-9 and recrystallization from DMSO/water mixtures . Optimization of substituent positions (e.g., 2,4-dimethylphenyl and propyl groups) requires careful stoichiometric control to avoid side products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight and purity (>95%).

- ¹H/¹³C NMR : To verify substituent positions (e.g., propyl chain integration at δ ~2.5 ppm for CH₂ groups).

- X-ray crystallography : For absolute conformation validation, as demonstrated in studies using SHELXL for refinement .

- Elemental analysis : To confirm C, H, N, S content within ±0.3% of theoretical values.

Q. What spectroscopic techniques are essential for characterizing this thiazole derivative?

- Methodological Answer : Key techniques include:

- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹).

- UV-Vis : For π→π* transitions in the aromatic-thiazole system (λmax ~270–300 nm).

- Mass spectrometry (EI/ESI) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 261.1) and fragmentation patterns .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL) is used for structure refinement. Key steps:

- Data collection : At low temperature (100 K) to reduce thermal motion artifacts.

- Hirshfeld surface analysis : To evaluate intermolecular interactions (e.g., C-H⋯π or hydrogen bonds) influencing crystal packing .

- R-factor optimization : Achieve R1 < 0.05 for high-resolution datasets. Example: The dihedral angle between thiazole and phenyl rings in related compounds is ~15–25°, critical for biological activity .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., receptor affinity vs. in vivo efficacy) require:

- Assay standardization : Control variables like cell line (e.g., AtT-20 vs. Y79 cells for CRF receptor studies) or buffer pH .

- Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains low in vivo activity despite high in vitro affinity.

- Dose-response curves : Compare ID₅₀ values across administration routes (e.g., oral vs. intraperitoneal) to evaluate bioavailability .

Q. How to design experiments to study its pharmacokinetic properties?

- Methodological Answer :

- Plasma stability : Incubate compound in rat plasma at 37°C, quantify degradation via LC-MS over 24 hours.

- Blood-brain barrier (BBB) penetration : Use ex vivo binding assays in rat brain homogenates, comparing tissue-to-plasma ratios .

- Metabolite profiling : Identify phase I/II metabolites using hepatocyte incubations and high-resolution MS/MS.

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or halogenated phenyl groups.

- CRF receptor binding assays : Measure IC₅₀ values (e.g., SSR125543A analogs showed pKᵢ ~8.7 for CRF1 receptors) .

- Molecular docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., CRF1 receptor’s hydrophobic pocket) .

Q. What computational methods predict interaction with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Pharmacophore modeling : Identify critical features (e.g., amine group for hydrogen bonding) using Schrödinger’s Phase.

- QSAR models : Develop regression models correlating logP or polar surface area with CRF1 receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.